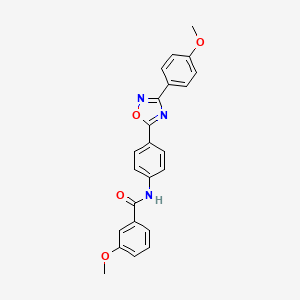
1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide, also known as Compound 1, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of drug discovery and development. This compound has been found to exhibit promising pharmacological activity, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1 involves the inhibition of specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This inhibition leads to an increase in blood flow, which can be beneficial in the treatment of certain diseases, such as erectile dysfunction and pulmonary hypertension.
Biochemical and Physiological Effects:
This compound 1 has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer activity. It has been shown to inhibit the activity of certain enzymes and receptors, which are implicated in these diseases. Additionally, it has been found to have a positive effect on blood flow, which can be beneficial in the treatment of certain cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1 in laboratory experiments is its potential to exhibit pharmacological activity against several disease targets. Additionally, it has been found to have a favorable safety profile, which makes it a potential candidate for further development. However, one of the limitations of using this compound 1 in laboratory experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for the study of 1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1. One potential direction is the development of new drugs that are based on the structure of this compound 1. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential applications in the treatment of different diseases. Finally, more research is needed to optimize the synthesis of this compound 1 and improve its yield and purity.
Synthesis Methods
The synthesis of 1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1 involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-fluoroaniline to form an intermediate compound, which is then reacted with piperidine-4-carboxylic acid to produce the final product. The synthesis of this compound 1 has been reported in several scientific studies, and different methods have been used to optimize the yield and purity of the compound.
Scientific Research Applications
1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1 has been extensively studied for its potential applications in the field of drug discovery and development. It has been found to exhibit promising activity against several disease targets, including cancer, inflammation, and pain. Scientific research has shown that this compound 1 inhibits the activity of certain enzymes and receptors, which are implicated in the development and progression of these diseases.
properties
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-phenylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S2/c1-22-16-18-23(19-17-22)20-30(35(32,33)25-12-6-3-7-13-25)21-28(31)29-26-14-8-9-15-27(26)34-24-10-4-2-5-11-24/h2-19H,20-21H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUBOTBHMXEHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
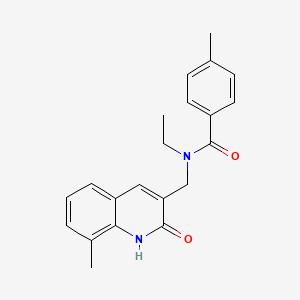
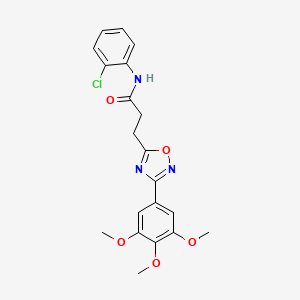
![4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703684.png)

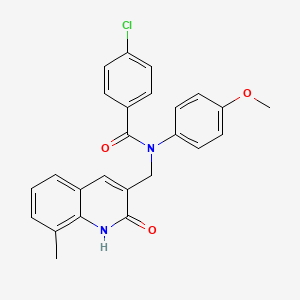
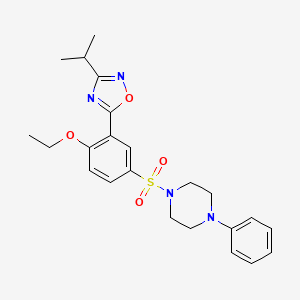
![ethyl 4-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7703710.png)


![4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7703728.png)
